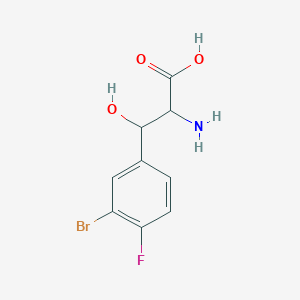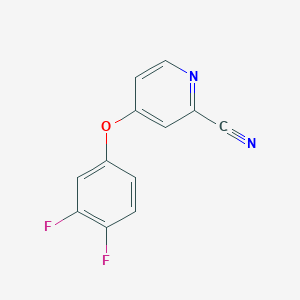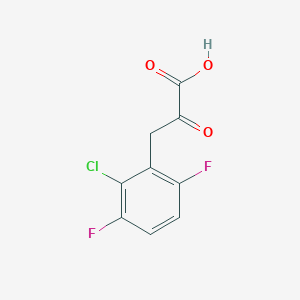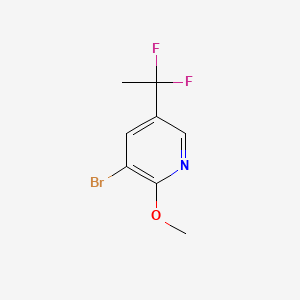
Ethyl 2-amino-4-ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-ethylhexanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of 2-ethylhexanoic acid, where the carboxyl group is esterified with ethanol and the amino group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-ethylhexanoate can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The ester is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions typically involve heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
科学研究应用
Ethyl 2-amino-4-ethylhexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which ethyl 2-amino-4-ethylhexanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
相似化合物的比较
Ethyl 2-amino-4-ethylhexanoate can be compared with other similar compounds, such as:
2-Amino-4-ethylhexanoic acid: Similar structure but lacks the ester group.
Ethyl 2-amino-3-methylbutanoate: Similar ester and amino groups but different carbon chain length.
2-Amino-4-methylpentanoic acid: Different carbon chain structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)7-9(11)10(12)13-6-3/h8-9H,4-7,11H2,1-3H3 |
InChI 键 |
IVDLBUOVBOXWHW-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC(C(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)

![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)





![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)


